

## **GIXRD** for crystallinity of ALD HfO2 films

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ethyl(methyl)azanide;hafnium(4+)

Cat. No.: B1587031 Get Quote

A Comparative Guide to Characterizing the Crystallinity of ALD HfO<sub>2</sub> Films: GIXRD vs. Alternative Techniques

#### Introduction

Hafnium oxide (HfO<sub>2</sub>), deposited by Atomic Layer Deposition (ALD), is a critical high-k dielectric material in modern electronics. Its performance is intrinsically linked to its crystal structure. Asdeposited ALD HfO<sub>2</sub> films can be amorphous or polycrystalline, and subsequent annealing is often used to control the crystalline phase.[1][2] The monoclinic phase is typically the most stable, but tetragonal and orthorhombic phases can also be present.[3][4] Accurately characterizing the crystallinity of these thin films is crucial for device fabrication and performance optimization.

Grazing Incidence X-ray Diffraction (GIXRD) is a powerful, non-destructive technique widely used for the structural analysis of thin films.[5][6] By using a very shallow angle of incidence for the X-ray beam, GIXRD enhances the signal from the film while minimizing interference from the underlying substrate.[7][8] This guide provides a detailed comparison of GIXRD with other common techniques for characterizing the crystallinity of ALD HfO<sub>2</sub> films, supported by experimental data and protocols.

# Comparison of Crystallinity Characterization Techniques



Feature	Grazing Incidence X-ray Diffraction (GIXRD)	Transmission Electron Microscopy (TEM) / Selected Area Electron Diffraction (SAED)	
Principle	Diffraction of X-rays from crystal planes at a low incident angle.	Imaging with a high-energy electron beam transmitted through a thinned sample; diffraction from a selected area.	
Information Obtained	Crystalline phase identification, grain size, texture (preferred orientation), lattice parameters, and degree of crystallinity.[5]	Direct visualization of microstructure, grain size and shape, columnar growth, and crystal defects. SAED provides local crystallographic information.[1][9]	
Sample Preparation	Non-destructive; requires a relatively flat sample.	Destructive and complex; requires extensive sample thinning to electron transparency.	
Analysis Area	Large area (typically several mm²), providing average structural information.	Localized analysis (nanometer scale), providing detailed information about specific regions.	
Sensitivity	Highly sensitive to crystalline phases, even in very thin films (nanometer scale).[8]	High spatial resolution, capable of imaging individual atomic columns.	
Quantification	Can provide quantitative information on the degree of crystallinity and phase fractions.	Quantification of phase fractions can be challenging and less precise than with GIXRD.	
Limitations	Provides averaged information over the probed area; may not detect localized variations.	Time-consuming sample preparation can introduce artifacts; analyzes a very	



small, potentially unrepresentative, sample area.

## **Quantitative Data from Experimental Studies**

The following table summarizes experimental data on the crystallinity of ALD HfO2 films as determined by GIXRD and other techniques.



Deposition/An nealing Conditions	Film Thickness	Technique	Key Findings	Reference
As-deposited on thermal SiO2	-	High-sensitivity XRD, TEM	Polycrystalline with monoclinic and tetragonal/orthor hombic phases; average grain size ~8.0 nm; columnar grain structure.	[1][2]
Annealed at 900°C for 24h	-	High-sensitivity XRD	Predominantly monoclinic phase; grain size increased to ~11.0 nm.	[1][2]
As-deposited on chemical SiO <sub>2</sub>	-	Z-contrast STEM, Fluctuation Electron Microscopy	Amorphous with sub-nanometer ordering.	[1][2]
Deposited at <	> 500 nm	XRD, TEM	Amorphous.	[3]
Deposited at 100-350°C	> 500 nm	XRD	Polycrystalline, mostly monoclinic phase.	[3]
Deposited at < 200°C	-	XRD	Amorphous.	[10]
Deposited at ≥ 200°C	-	XRD	Polycrystalline.	[10]



As-deposited	-	GIXRD	Contains monoclinic and orthorhombic/tetr agonal phases.	[11]
Annealed at 600- 1100°C	-	GIXRD	Crystallization increases with annealing temperature.	[11]
Deposited at 300°C, annealed at 450-750°C	2.5, 5, 10 nm	GIXRD, GIXRR, TEM	Grain size depends on film thickness and annealing temperature.	[12][13]

# Experimental Protocols Grazing Incidence X-ray Diffraction (GIXRD)

- Sample Preparation: The ALD HfO<sub>2</sub> film on its substrate is used as is. Ensure the sample surface is clean.
- Instrumentation: A high-resolution X-ray diffractometer equipped with a thin-film attachment is used. A common X-ray source is Cu K $\alpha$  radiation ( $\lambda = 0.15418$  nm).[4]
- Measurement Parameters:
  - Incident Angle (ω or αi): A fixed, small angle, typically between 0.5° and 5°, is chosen.[4]
     [7] The choice of angle determines the penetration depth of the X-rays.
  - Detector Scan (2θ): The detector is scanned over a range of angles, for example, from 20° to 52°, to collect the diffraction pattern.[4]
- Data Analysis:
  - The positions of the diffraction peaks are compared to standard diffraction patterns for HfO<sub>2</sub> (e.g., from the ICDD database) to identify the crystalline phases present.[11]



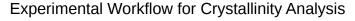
- The Full Width at Half Maximum (FWHM) of the diffraction peaks can be used to estimate the average grain size using the Scherrer equation.[12][13]
- The relative intensities of the peaks can be used to determine the preferred orientation (texture) of the crystallites.

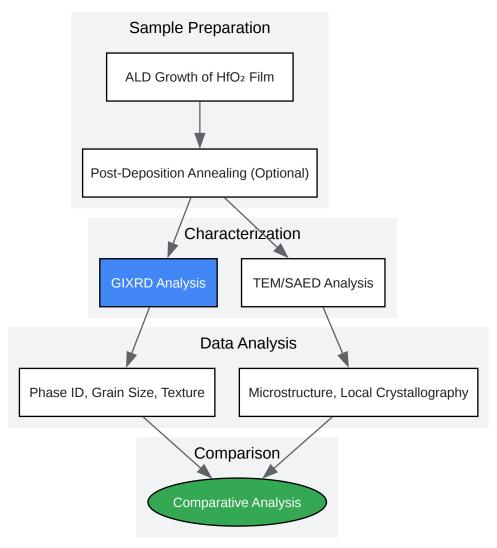
# Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)

- Sample Preparation: This is a critical and destructive step.
  - A cross-section of the film and substrate is prepared.
  - The sample is thinned to electron transparency (typically < 100 nm) using techniques like mechanical polishing followed by focused ion beam (FIB) milling or ion milling.
- Instrumentation: A Transmission Electron Microscope operating at high voltage (e.g., 200-300 kV) is used.
- Imaging and Diffraction:
  - Bright-field and dark-field imaging are used to visualize the film's microstructure, including grains, grain boundaries, and defects.
  - High-Resolution TEM (HRTEM) can be used to visualize the atomic lattice.
  - SAED is performed by inserting an aperture to select a specific area of the sample. The
    resulting diffraction pattern provides information about the crystal structure of that area. A
    polycrystalline sample will produce a ring pattern, while a single crystal will produce a spot
    pattern.
- Data Analysis:
  - Grain sizes are measured directly from the TEM images.
  - The SAED patterns are indexed to identify the crystalline phases present.



## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for comparing HfO2 crystallinity using GIXRD and TEM.

### Conclusion

GIXRD is an indispensable, non-destructive technique for the routine characterization of the crystallinity of ALD HfO<sub>2</sub> films. It provides statistically relevant, averaged information about the crystalline phase, grain size, and texture over a large sample area. While TEM offers unparalleled spatial resolution for visualizing the microstructure and identifying localized



features, its destructive and labor-intensive sample preparation makes it less suitable for high-throughput analysis. For a comprehensive understanding, a correlative approach using both GIXRD for bulk film properties and TEM for detailed microstructural analysis is often the most effective strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Morphology and crystallization kinetics in HfO2 thin films grown by atomic layer deposition [minds.wisconsin.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water -PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. measurlabs.com [measurlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. How the Aeris uses GIXRD for Thin Films | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. coefs.charlotte.edu [coefs.charlotte.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GIXRD for crystallinity of ALD HfO2 films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587031#gixrd-for-crystallinity-of-ald-hfo2-films]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com